2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a solution of 1-Boc-4-(2-carboxy-phenyl)-piperazine in THF at 0° C. BH3-THF is added and the solution is stirred overnight. The solution is then cooled to about 0° C. and 60 mL of 2 M NaOH is added followed by EtOAc and brine. After separation, the aqueous solution is extracted with EtOAc (3×). The combined organic solutions are washed with water (2×) and brine, and then dried (Na2SO4), filtered and concentrated to give the title compound.Molecular Structure Analysis
The molecular weight of “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid” is 306.36 g/mol. The InChI Key is SSBZXKJSOFJQBW-UHFFFAOYSA-N.Chemical Reactions Analysis
The compound has been used in the development of acetyl-CoA carboxylase inhibitors, demonstrating the potential for creating bioactive molecules with similar structural frameworks.Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals .Scientific Research Applications
Development of PROTACs
2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid, a derivative of the compound, is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Chemical Conjugates
The compound can also be used in the development of chemical conjugates . Chemical conjugates are entities that combine two or more molecules, typically a drug and a targeting moiety, to improve the drug’s efficacy and safety.
Synthesis of Brexpiprazole
4-(4-Boc-piperazin-1-yl)benzo[b]thein-2-carboxylate, another derivative of the compound, is an intermediate in the synthesis of Brexpiprazole . Brexpiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia and as an add-on treatment for major depressive disorder.
Drug Discovery and Development
Given its role in the synthesis of pharmaceutical compounds like Brexpiprazole , this compound could potentially be used in drug discovery and development processes.
Research and Laboratory Use
As a chemical reagent, this compound can be used in various research and laboratory applications . Its properties and reactions can be studied to gain insights into chemical behaviors and interactions.
Safety And Hazards
Future Directions
The compound has potential applications in various fields of research. For instance, it has been used in the synthesis of various pharmaceuticals, including antivirals, antibiotics, and antineoplastics. It has also been used in the development of acetyl-CoA carboxylase inhibitors, and as a semi-flexible linker in PROTAC development for targeted protein degradation .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBZXKJSOFJQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373528 | |
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | |
CAS RN |
444582-90-5 | |
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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